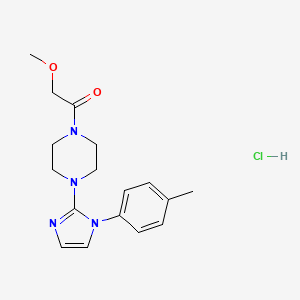
2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:
Starting Materials: : 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine and 2-methoxyacetyl chloride.
Reaction: : The starting materials are reacted under basic conditions (e.g., in the presence of a base such as triethylamine) to form the desired compound.
Purification: : The crude product is purified using standard techniques such as recrystallization or chromatography.
Conversion to Hydrochloride Salt: : The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
On an industrial scale, the synthesis process may involve larger reaction vessels and more stringent controls on reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes may also be employed to optimize production efficiency and safety.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically with strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring or piperazine moiety can be replaced by other substituents.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : A variety of organic solvents such as ethanol, methanol, dichloromethane, or acetonitrile.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products Formed from These Reactions
Oxidation Products: : Various oxidized forms of the p-tolyl and imidazole groups.
Reduction Products: : Reduced versions of the same groups, potentially including alcohols or amines.
Substitution Products: : Compounds where the original substituents are replaced by different functional groups, leading to derivatives with potentially unique properties.
科学研究应用
The compound 2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studies related to its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including as an antimicrobial, antifungal, or anticancer agent.
Industry: : Can be used as an intermediate in the synthesis of pharmaceuticals or other bioactive compounds.
作用机制
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, which may include enzymes, receptors, or DNA. The imidazole ring is known to interact with metal ions and proteins, leading to inhibition or activation of biological processes. Piperazine derivatives are often noted for their interactions with the central nervous system, suggesting potential pharmacological activity.
相似化合物的比较
Uniqueness and Similar Compounds
2-methoxy-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride: stands out due to the presence of both imidazole and piperazine moieties, offering a unique combination of properties.
Similar Compounds
4-(1H-imidazol-2-yl)piperazine: : Lacks the methoxy and ethanone groups, offering different reactivity and biological activity.
1-(p-tolyl)-1H-imidazole: : Simplified structure, missing the piperazine ring.
2-methoxyacetyl chloride: : Used as a starting material in the synthesis but lacks the imidazole and piperazine moieties.
属性
IUPAC Name |
2-methoxy-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-14-3-5-15(6-4-14)21-8-7-18-17(21)20-11-9-19(10-12-20)16(22)13-23-2;/h3-8H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARQVQJZRURQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![octahydro-1H-pyrano[4,3-c]pyridine hydrochloride](/img/structure/B2787408.png)
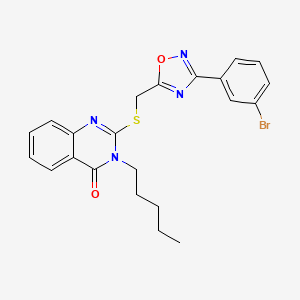
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2787414.png)
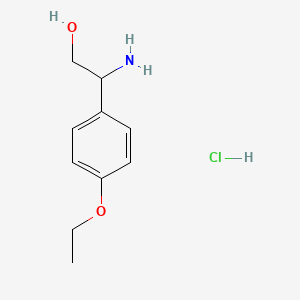
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)
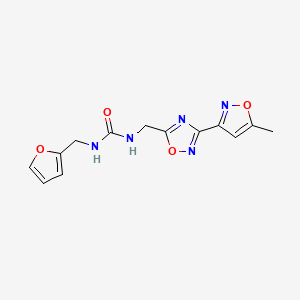
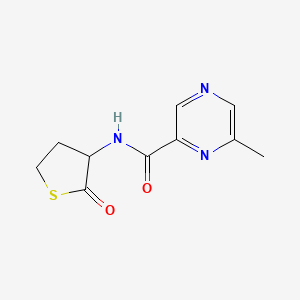
![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)
![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)
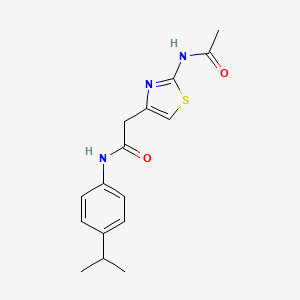
![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2787429.png)
